Erioflorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Erioflorin is a naturally occurring compound extracted from the plant Eriophyllum lanatum, commonly known as the western golden-aster. This compound has gained attention for its unique chemical structure and biological properties, particularly its role as an inhibitor of the E3 ubiquitin ligase β-transducin repeat-containing protein 1 (β-TrCP1). By inhibiting β-TrCP1, erioflorin plays a significant role in stabilizing various tumor suppressor proteins, including programmed cell death 4 (Pdcd4), which is crucial in cancer biology due to its involvement in regulating cell proliferation and apoptosis .

Erioflorin's primary mechanism of action involves the inhibition of β-TrCP1, which is part of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This inhibition prevents the ubiquitination and subsequent degradation of specific substrates such as Pdcd4 and IκBα, thereby stabilizing them and altering downstream signaling pathways . The compound selectively affects the degradation of certain proteins while leaving others unaffected, demonstrating its specificity in targeting the E3 ubiquitin ligase .

Erioflorin exhibits significant biological activity, particularly in cancer research. It has been shown to:

- Stabilize Tumor Suppressors: By inhibiting β-TrCP1, erioflorin stabilizes Pdcd4 and IκBα, leading to reduced activity of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are often upregulated in cancer cells .

- Suppress Cell Proliferation: Studies indicate that erioflorin can decelerate cell proliferation across various cancer cell lines by interfering with critical signaling pathways involved in cell cycle regulation .

- Induce Apoptosis: The compound has also been linked to promoting apoptosis in cancer cells, making it a potential candidate for therapeutic applications in oncology .

The synthesis of erioflorin has primarily been achieved through extraction from Eriophyllum lanatum. Initial isolation involves:

- Extraction: Crude extracts are obtained using solvents like ethyl acetate.

- Purification: The crude extract undergoes size exclusion chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate erioflorin with a yield around 0.8% from the starting material .

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Erioflorin's unique properties make it a candidate for various applications:

- Cancer Therapeutics: Due to its ability to stabilize tumor suppressors and inhibit key oncogenic pathways, erioflorin is being explored as a potential therapeutic agent in cancer treatment .

- Research Tool: It serves as a valuable tool for studying the ubiquitin-proteasome system and its implications in cellular signaling and cancer biology .

Research on erioflorin has highlighted its interactions within cellular systems:

- Inhibition of Ubiquitination: Erioflorin selectively inhibits the interaction between β-TrCP1 and its substrates, thereby preventing their ubiquitination and degradation. This selectivity is crucial for understanding how it can be used to manipulate specific signaling pathways without broadly affecting other cellular processes .

- Effect on Signaling Pathways: The compound's modulation of NF-κB and AP-1 activity illustrates its potential role in influencing various signaling cascades associated with inflammation and cancer progression .

Erioflorin shares structural and functional similarities with several other compounds known for their roles in cancer biology and protein regulation. Here are some notable examples:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Curcumin | Turmeric | Inhibits various kinases and transcription factors | Broad anti-inflammatory properties |

| Resveratrol | Grapes | Activates sirtuins; modulates NF-κB | Antioxidant effects; longevity benefits |

| Quercetin | Onions, apples | Inhibits kinases; antioxidant | Potent anti-inflammatory properties |

| Apigenin | Parsley, chamomile | Inhibits cell proliferation; induces apoptosis | Selective targeting of cancer stem cells |

While these compounds share some biological activities with erioflorin, such as anti-cancer effects, erioflorin's specificity for β-TrCP1 distinguishes it from others that may have broader or different targets within cellular pathways.

Molecular Formula and Stereochemical Configuration

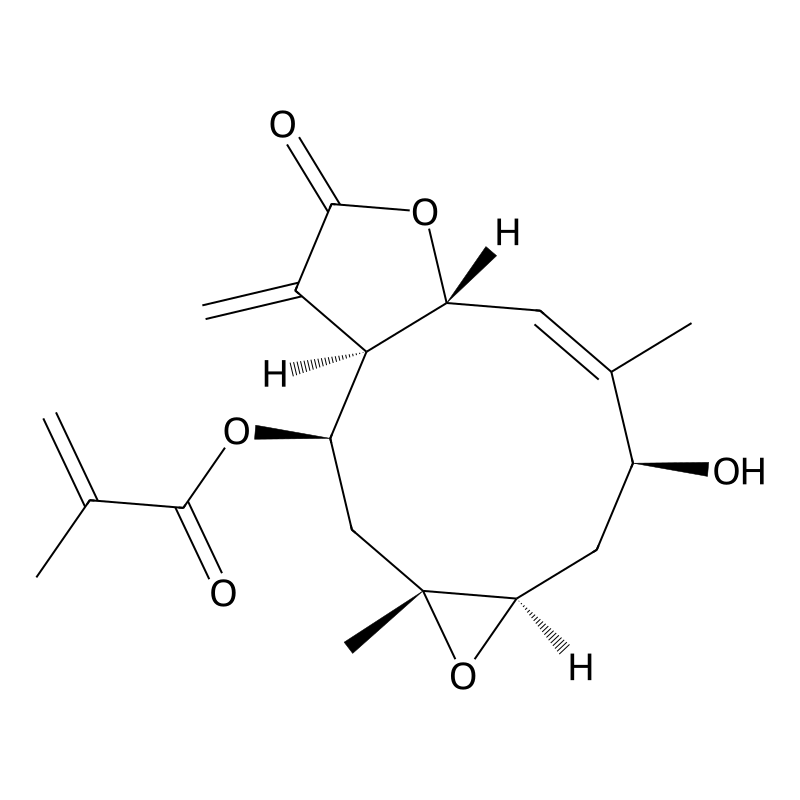

Erioflorin is a tricyclic germacrane sesquiterpene lactone with the molecular formula C₁₉H₂₄O₆ and a molecular weight of 348.38 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for erioflorin is (1aR,3S,4Z,5aR,8aR,9R,10aR)-1a,2,3,5a,7,8,8a,9,10,10a-decahydro-3-hydroxy-4,10a-dimethyl-8-methylidene-7-oxooxireno [2] [3]cyclodeca[1,2-b]furan-9-yl methacrylate [2] [4]. The compound contains multiple chiral centers that contribute significantly to its three-dimensional architecture and biological activity [2].

The stereochemical configuration of erioflorin has been unambiguously established through crystallographic analysis [2] [4]. The absolute configuration is characterized by specific orientations at key carbon positions: the C6 and C7 protons are assigned as β and α respectively, while the methacrylate substituent is positioned in the β orientation [2]. The C8 side chain adopts a β orientation, as does the C10 methyl group, whereas the C4 methyl group is positioned in the α orientation [2]. This stereochemical arrangement is critical for understanding the compound's conformational behavior and intermolecular interactions.

Table 1: Crystallographic Data and Structural Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₄O₆ |

| Molecular Weight (g/mol) | 348.38 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions a (Å) | 8.4709(3) |

| Unit Cell Dimensions b (Å) | 9.8287(3) |

| Unit Cell Dimensions c (Å) | 22.4299(6) |

| Unit Cell Volume (ų) | 1867.47(10) |

| Z (molecules per unit cell) | 4 |

| Density (Mg/m³) | 1.239 |

| Temperature (K) | 210 |

Crystallographic Analysis and Space Group Determination

Erioflorin crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ (space group number 19) [2] [5] [4]. The crystallographic analysis was conducted at 210 K using molybdenum K-alpha radiation, yielding high-quality structural data with an R-factor of 0.045 and a goodness of fit value of 1.09 [2]. The unit cell parameters are a = 8.4709(3) Å, b = 9.8287(3) Å, and c = 22.4299(6) Å, with a total volume of 1867.47(10) ų [2].

The space group P2₁2₁2₁ belongs to the orthorhombic crystal system and contains four molecules per unit cell (Z = 4) [2]. This space group is characterized by three mutually perpendicular twofold screw axes and is commonly observed in organic compounds containing multiple chiral centers [6] [7]. The crystallographic structure reveals that erioflorin molecules are arranged in infinite chains connected by hydrogen bonds, with a strong O—H⋯O hydrogen bond running along the c-axis direction [2] [4].

The molecular structure consists of a methacrylic ester attached to a ten-membered ring sesquiterpenoid that is annelated with both an epoxide and a butyrolactone ring system [2] [5]. The ten-membered ring and the five-membered lactone ring are trans-fused, while the 1,10-epoxy ring is also trans-fused to the main carbocyclic framework [2]. The crystal structure exhibits no residual solvent-accessible voids, indicating efficient molecular packing [2].

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å or °) | Description |

|---|---|---|

| C4—C5 (double bond) | 1.326(4) | Z-configured olefinic bond |

| C1—O1 (epoxide) | 1.449(4) | Epoxide ring C—O bond |

| O1—C10 (epoxide) | 1.467(4) | Epoxide ring O—C bond |

| C12—O4 (lactone C=O) | 1.213(4) | Lactone carbonyl |

| C12—O3 (lactone C—O) | 1.327(4) | Lactone ester linkage |

| O5—C16 (methacrylate) | 1.338(4) | Methacrylate ester bond |

| C3—C4—C5 angle | 125.7(3) | Ring strain-affected angle |

| C4—C5—C6 angle | 127.5(3) | Ring strain-affected angle |

| O1—C1—C10 (epoxide angle) | 60.2(2) | Three-membered ring angle |

| O5—C16—C17—C19 torsion | 28.4(5) | Methacrylate twist angle |

Conformational Dynamics and Intramolecular Interactions

The conformational analysis of erioflorin reveals a complex three-dimensional structure with distinct conformational features for each ring system [2] [4]. The ten-membered germacrane ring adopts an extended crown conformation with significant flexibility, characterized by puckering amplitudes ranging from 0.257(3) to 0.805(3) Å and a total puckering amplitude of 1.161(3) Å [2]. The smallest displacement parameters (φ) are 23.2(8)°, 252.2(3)°, and 346.1(2)°, indicating the specific directional preferences of the ring puckering [2].

The Z-configured double bond between C4 and C5 has a bond length of 1.326(4) Å and significantly influences the overall molecular conformation [2]. Several bond angles deviate notably from ideal tetrahedral values due to ring strain effects, particularly the C3—C4—C5 and C4—C5—C6 angles, which measure 125.7(3)° and 127.5(3)° respectively [2]. The bond angles within the ten-membered ring that include sp³ carbon atoms range from 112.0(3)° to 125.7(3)° [2].

The five-membered lactone ring exhibits a twisted conformation with closed puckering around the C6-C7 bond [2]. The puckering amplitude for this ring is 0.192(3) Å with a phase angle φ of 58.7(9)° [2]. With respect to the lactone ring plane, the H6 and H7 protons are equatorially oriented, while the C6—C5 and C7—C8 bonds adopt axial positions [2]. The maximum deviations from the best plane are 0.065(6) Å for O4 and −0.323(6) Å for C13 [2].

The methacrylate substituent deviates significantly from planarity due to conformational flexibility [2]. The torsion angle O5—C16—C17—C19 measures 28.4(5)°, indicating substantial twisting about the C16—C17 bond [2]. This non-planar arrangement is crucial for the compound's overall three-dimensional structure and may influence its biological interactions.

Table 3: Hydrogen Bond Parameters

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Type |

|---|---|---|---|---|---|

| O2—H2⋯O4ⁱⁱ | 0.85(5) | 1.90(5) | 2.750(4) | 176(5) | Strong intermolecular |

| C1—H1⋯O1ⁱ | 0.99 | 2.47 | 3.456(4) | 173 | Weak intermolecular |

| C6—H6⋯O2 | 0.99 | 2.22 | 2.954(4) | 130 | Intramolecular |

| C7—H7⋯O1ⁱ | 0.99 | 2.38 | 3.341(4) | 164 | Weak intermolecular |

| C13—H13B⋯O6ⁱⁱⁱ | 0.94 | 2.57 | 3.493(5) | 167 | Weak intermolecular |

Intramolecular interactions play a crucial role in stabilizing the erioflorin structure [2] [4]. The molecule contains one significant intramolecular C—H⋯O hydrogen bond (C6—H6⋯O2) with a distance of 2.954(4) Å and an angle of 130° [2]. This interaction contributes to the conformational stability of the tricyclic framework. Additionally, the crystal packing is stabilized by several intermolecular hydrogen bonds, including a strong O—H⋯O hydrogen bond between the hydroxyl group and the lactone carbonyl oxygen [2] [4].

Table 4: Ring Conformational Parameters

| Ring System | Conformation | Puckering Amplitude q (Å) | Phase Angle φ (°) | Maximum Deviation (Å) |

|---|---|---|---|---|

| Ten-membered (germacrane) | Extended crown | 1.161(3) | 23.2(8), 252.2(3), 346.1(2) | 0.589(3) at C3 |

| Five-membered (lactone) | Twisted (C6-C7) | 0.192(3) | 58.7(9) | 0.065(6) at O4 |

| Three-membered (epoxide) | trans-fused | N/A | N/A | N/A |

| Methacrylate substituent | Non-planar | N/A | N/A | N/A |

Comparative Structural Analysis with Germacrane Analogues

Erioflorin belongs to the germacranolide class of sesquiterpene lactones, which are characterized by a ten-membered carbocyclic ring fused with a γ-lactone [8] [9]. Comparative structural analysis with related germacrane analogues reveals both similarities and distinctive features that contribute to the unique properties of erioflorin [2] [9] [10].

The structure of erioflorin is closely related to dihydroheliangine monochlorido acetate, with the key difference being that heliangine contains dimethacrylate instead of the single methacrylate group found in erioflorin [2]. This structural variation significantly affects the molecular geometry and potential biological activity. Heliangine and its derivatives represent important comparator compounds within the germacranolide family [2].

Costunolide and parthenolide are simpler germacranolides that lack the epoxide ring system present in erioflorin [9] [11] [12]. Both compounds contain the characteristic ten-membered ring with γ-lactone but have different substitution patterns at the C3 position, typically featuring a hydroxyl group with no esterification at C9 [12]. The presence of the 1,10-epoxide ring in erioflorin introduces additional conformational constraints and potential sites for molecular recognition [2].

The eriophyllin series provides particularly relevant structural comparisons [2]. Eriophyllin differs from erioflorin primarily in having an acetoxy group instead of a hydroxyl group at the C5 position and a hydroxymethyl group instead of a methyl group at the C6 position [2]. Eriophyllin-B contains a hydroxymethyl group at C6 with an unsubstituted C8 position, while eriophyllin-C features an aldehyde group at C6 with C8 unsubstituted [2]. These structural variations demonstrate the diversity possible within the germacranolide framework while maintaining the core tricyclic architecture.

Table 5: Comparative Structural Features with Germacrane Analogues

| Compound | Substitution Pattern | Ring System | Key Structural Features |

|---|---|---|---|

| Erioflorin | C3-OH, C9-methacrylate | 10-membered + epoxide + lactone | trans-fused epoxide, β-methacrylate |

| Heliangine | C3-dimethacrylate | 10-membered + lactone | dimethacrylate vs methacrylate |

| Costunolide | C3-OH, C9-unsubstituted | 10-membered + lactone | simple germacranolide |

| Parthenolide | C3-OH, C9-unsubstituted | 10-membered + lactone | simple germacranolide |

| Eriophyllin | C3-AcO, C6-CH₂OH | 10-membered + epoxide + lactone | acetate vs hydroxyl at C3 |

| Eriophyllin-B | C6-CH₂OH, C8-unsubstituted | 10-membered + epoxide + lactone | CH₂OH vs CH₃ at C6 |

| Eriophyllin-C | C6-CHO, C8-unsubstituted | 10-membered + epoxide + lactone | aldehyde vs methyl at C6 |

The germacranolide framework demonstrates remarkable structural diversity through various substitution patterns and ring fusion modes [9] [13]. Recent studies have identified numerous germacrane-type sesquiterpene lactones with different functional group arrangements, highlighting the evolutionary adaptation of this structural class for diverse biological functions [13]. The ten-membered ring in germacranolides typically adopts conformations similar to cyclodecene derivatives, with the specific substitution pattern influencing the overall molecular shape and flexibility [14].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Paz C, Ortiz L, Schilde U. Crystal structure of erioflorin isolated from Podanthus mitiqui (L.). Acta Crystallogr E Crystallogr Commun. 2017 Feb 7;73(Pt 3):334-337. doi: 10.1107/S2056989017001700. eCollection 2017 Mar 1. PubMed PMID: 28316802; PubMed Central PMCID: PMC5347047.

3: Blees JS, Bokesch HR, Rübsamen D, Schulz K, Milke L, Bajer MM, Gustafson KR, Henrich CJ, McMahon JB, Colburn NH, Schmid T, Brüne B. Erioflorin stabilizes the tumor suppressor Pdcd4 by inhibiting its interaction with the E3-ligase β-TrCP1. PLoS One. 2012;7(10):e46567. doi: 10.1371/journal.pone.0046567. Epub 2012 Oct 2. PubMed PMID: 23056346; PubMed Central PMCID: PMC3462793.

4: Cea G, Alarcón, Weigert G, Sepulveda R. Genotoxic effects of erioflorin acetate and erioflorin methacrylate: sesquiterpene lactones isolated from Podanthus ovatifolius lag. (Compositae). Bull Environ Contam Toxicol. 1990 Jan;44(1):19-28. PubMed PMID: 2306535.